2-(1H-Imidazol-4-yl)pyridine hydrochloride
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Description
“2-(1H-Imidazol-4-yl)pyridine hydrochloride” is a chemical compound that contains an imidazole ring fused with a pyridine moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .
Molecular Structure Analysis
The structure of imidazole has its respective numbering and resonance hybrids . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .
Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The collective results of biochemical and biophysical properties foreground their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .
Physical And Chemical Properties Analysis
The molecular weight of “2-(1H-Imidazol-4-yl)pyridine hydrochloride” is 145.16 g/mol . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Mechanism of Action
Future Directions
Imidazole-based compounds are known to play a crucial role in numerous disease conditions . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
properties
IUPAC Name |
2-(1H-imidazol-5-yl)pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3.ClH/c1-2-4-10-7(3-1)8-5-9-6-11-8;/h1-6H,(H,9,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOSCHPJAKNWSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=CN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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